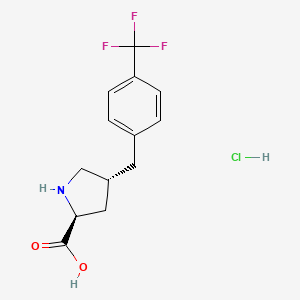

(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1049743-68-1

Cat. No.: VC2166429

Molecular Formula: C13H15ClF3NO2

Molecular Weight: 309.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049743-68-1 |

|---|---|

| Molecular Formula | C13H15ClF3NO2 |

| Molecular Weight | 309.71 g/mol |

| IUPAC Name | (2S,4R)-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-3-1-8(2-4-10)5-9-6-11(12(18)19)17-7-9;/h1-4,9,11,17H,5-7H2,(H,18,19);1H/t9-,11+;/m1./s1 |

| Standard InChI Key | LZNHALZTDTVONZ-XQKZEKTMSA-N |

| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl |

| SMILES | C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl |

Introduction

(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a substituted pyrrolidine derivative with a specific stereochemical configuration. The compound has a CAS number of 1049743-68-1 as referenced in available data. It's important to note that this compound is an isomer with the trifluoromethyl group at position 4 of the benzyl ring, which distinguishes it from the more commonly documented 2-position isomer (CAS: 1049743-22-7) .

The molecular structure consists of a pyrrolidine ring with a carboxylic acid group at position 2 and a 4-(trifluoromethyl)benzyl substituent at position 4. The stereochemical designations indicate an S-configuration at position 2 and an R-configuration at position 4, which are critical for its biological activity and chemical behavior.

Physical and Chemical Properties

The compound possesses the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClF₃NO₂ |

| Molecular Weight | 309.71 g/mol |

| Physical State | Crystalline solid |

| Solubility | Soluble in polar organic solvents and water |

The presence of the trifluoromethyl group at position 4 of the benzyl ring contributes to the compound's lipophilicity, while the hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical applications. The compound's LogP value is estimated to be around 3.4, indicating moderate lipophilicity that can facilitate membrane permeability in biological systems.

Synthesis and Preparation Methods

The synthesis of (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves a multi-step process starting from readily available precursors. Based on information about similar compounds, the synthetic route generally follows these steps:

Starting Materials and Reagents

The synthesis primarily begins with (S)-pyrrolidine-2-carboxylic acid (L-proline) and 4-(trifluoromethyl)benzyl bromide as key starting materials. These compounds undergo a series of reactions under controlled conditions to yield the desired product with the correct stereochemistry.

Reaction Conditions

The reaction typically proceeds under basic conditions, utilizing bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction environment is carefully controlled to maintain stereoselectivity and optimize yield.

Purification Process

After the coupling reaction, the product undergoes purification through techniques such as recrystallization or chromatography to obtain the hydrochloride salt form with high purity. This step is critical for ensuring the compound's suitability for research and pharmaceutical applications.

| Synthetic Step | Conditions | Considerations |

|---|---|---|

| Coupling Reaction | Basic conditions (NaH or K₂CO₃), aprotic solvent (DMF or THF) | Temperature control crucial for stereoselectivity |

| Salt Formation | Addition of HCl in appropriate solvent | Concentration and rate of addition affect crystal quality |

| Purification | Recrystallization or chromatography | Selection of solvents impacts yield and purity |

Structural Comparison with Analogous Compounds

The chemical landscape includes several structural analogs of (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, each with distinct properties and applications.

Positional Isomers

The 2-position isomer, (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049743-22-7), is more extensively documented in literature . While sharing the same molecular formula (C₁₃H₁₅ClF₃NO₂) and molecular weight (309.71 g/mol), the position of the trifluoromethyl group significantly affects its electronic properties and potential biological interactions.

Fluorine-Substituted Analogs

(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride represents another structural analog with a single fluorine atom instead of a trifluoromethyl group . This compound (CAS: 1049733-29-0) has a lower molecular weight (259.70 g/mol) and likely possesses different pharmacokinetic properties due to the reduced fluorine content.

The following table compares key characteristics of these related compounds:

| Compound | CAS Number | Molecular Weight (g/mol) | Substitution Pattern | Key Differences |

|---|---|---|---|---|

| (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049743-68-1 | 309.71 | 4-CF₃ on benzyl | Para-substitution affects electronic distribution |

| (2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049743-22-7 | 309.71 | 2-CF₃ on benzyl | Ortho-substitution creates different steric effects |

| (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049733-29-0 | 259.70 | 2-F on benzyl | Single fluorine provides different electronic properties |

Applications in Research and Development

(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride and its structural analogs have garnered significant interest in various research fields due to their unique chemical properties and biological potential.

Pharmaceutical Research

The compound's structural features make it potentially valuable in pharmaceutical development. The trifluoromethyl group, known for enhancing metabolic stability and lipophilicity, can improve a drug candidate's pharmacokinetic profile. The specific stereochemistry of the pyrrolidine ring may contribute to selective interactions with biological targets, potentially leading to enhanced efficacy and reduced side effects.

Peptide Chemistry

Compounds with similar structural features are often utilized in peptide synthesis, particularly in the development of peptidomimetics—synthetic molecules designed to mimic the structure and function of natural peptides. The pyrrolidine-2-carboxylic acid moiety provides a rigid scaffold that can influence the secondary structure of peptides, potentially enhancing their stability and binding affinity.

Medicinal Chemistry

In medicinal chemistry research, trifluoromethyl-containing compounds have gained prominence due to their unique properties. The trifluoromethyl group can:

-

Increase metabolic stability by resisting enzymatic degradation

-

Enhance binding affinity to target proteins through hydrophobic interactions

-

Improve membrane permeability, facilitating cellular uptake

-

Modulate the acidity/basicity of neighboring functional groups

Analytical Characterization

The identification and characterization of (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically employ various analytical techniques to confirm its structure, purity, and stereochemical configuration.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the compound's structure, with characteristic signals for the pyrrolidine ring, benzyl group, and trifluoromethyl moiety. The presence of the trifluoromethyl group at position 4 would create a distinctive pattern in both ¹H and ¹³C NMR spectra, allowing differentiation from its positional isomer.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques are essential for assessing the compound's purity and for separating it from potential impurities or stereoisomers. The compound's specific SMILES notation (as derived from related compounds) facilitates its identification in chemical databases and computational studies.

Structural Data

Based on information from related compounds, the following structural identifiers can be inferred:

| Identifier Type | Value |

|---|---|

| IUPAC Name | (2S,4R)-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl |

| Standard InChIKey | (Similar to FNSNHISKGFEKAG-NINOIYOQSA-N but specific to 4-position isomer) |

Chemical Reactivity and Behavior

Acid-Base Properties

The compound contains both acidic (carboxylic acid) and basic (pyrrolidine nitrogen) functional groups, making it amphoteric. The carboxylic acid group can participate in esterification reactions, while the pyrrolidine nitrogen can undergo alkylation or acylation. The presence of the hydrochloride salt influences the compound's behavior in solution, affecting its solubility and reactivity.

Stability Considerations

The trifluoromethyl group contributes to the compound's stability by providing resistance to metabolic degradation. This feature is particularly valuable in pharmaceutical applications where metabolic stability can influence a compound's half-life and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume